molecular formula C19H24ClN3O2S B2512775 2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide CAS No. 1049549-26-9

2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide

Cat. No.: B2512775
CAS No.: 1049549-26-9
M. Wt: 393.93
InChI Key: DAYFQZPIBOFKPP-UHFFFAOYSA-N
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Description

2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide is a versatile chemical compound used in various scientific research fields, including pharmacology and medicinal chemistry. Its unique structure enables the development of novel drug candidates with potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 3-(4-phenylpiperazin-1-yl)propylamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield a corresponding amine derivative.

Scientific Research Applications

2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide is used in diverse scientific research areas:

    Pharmacology: It is used to develop novel drug candidates with potential therapeutic applications.

    Medicinal Chemistry: The compound’s unique structure allows for the exploration of new acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer’s.

    Biology: It is used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound’s versatility makes it valuable in the development of various chemical products.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a similar piperazine structure used as an acetylcholinesterase inhibitor.

    3-(piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds also feature a piperazine ring and are used in various medicinal chemistry applications.

Uniqueness

2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide stands out due to its specific combination of a benzenesulfonamide group with a piperazine ring, which provides unique binding properties and potential therapeutic applications not found in other similar compounds.

Properties

IUPAC Name

2-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O2S/c20-18-9-4-5-10-19(18)26(24,25)21-11-6-12-22-13-15-23(16-14-22)17-7-2-1-3-8-17/h1-5,7-10,21H,6,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYFQZPIBOFKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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